![molecular formula C11H23N B2885849 2-Heptylpyrrolidine CAS No. 95018-43-2](/img/structure/B2885849.png)
2-Heptylpyrrolidine
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Overview
Description
2-Heptylpyrrolidine is a chemical compound with the molecular formula C11H23N . It is a liquid at room temperature .
Molecular Structure Analysis
The 2-Heptylpyrrolidine molecule contains a total of 35 bonds. There are 12 non-H bonds, 6 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Cyanopyrrolidines, including structures related to 2-heptylpyrrolidine, are significant due to their role as inhibitors of the serine protease DPP-IV. This enzyme is a target for treating type 2 diabetes. Research in this field has led to the development of several pharmaceutical compounds, highlighting the importance of pyrrolidine derivatives in medicinal chemistry (Peters, 2007).
Synthons for Medicinal Chemistry
4-Fluoropyrrolidine derivatives are utilized in various medicinal chemistry applications, such as DPP-IV inhibitors. The study discussed the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing their utility as synthons in the creation of various medicinal compounds (Singh & Umemoto, 2011).
I1 Imidazoline Receptors
Research on 2-aryliminopyrrolidines has revealed their binding properties on I1 imidazoline receptors versus α2-adrenergic receptors, indicating potential applications in hypertension and metabolic syndrome treatment (Gasparik et al., 2015).
Sigma Receptor Ligands
Certain pyrrolidine derivatives, such as (2R-trans)-2-butyl-5-heptylpyrrolidine, have been identified as potent sigma receptor ligands. These findings highlight the potential of pyrrolidine derivatives in exploring new therapeutic pathways (Kumagai et al., 2000).
Hypoglycemic Activity
A study synthesizing amides based on (2S)-cyanopyrrolidine and various carboxylic acids reported significant hypoglycemic effects, comparable to known drugs. This highlights the potential of pyrrolidine derivatives in developing new treatments for conditions like diabetes (Kuranov et al., 2019).
Spin Labels and Probes
Pyrrolidine derivatives, especially those with nitroxide groups, are widely used as molecular probes and labels in magnetic resonance spectroscopy and imaging, demonstrating the versatility of pyrrolidine compounds in biophysical research (Dobrynin et al., 2021).
Safety and Hazards
The safety data sheet for 2-Heptylpyrrolidine indicates that it may cause skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-heptylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEZJRZPBIGNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95018-43-2 |
Source
|
Record name | 2-heptylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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